3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole (CAS 161525-14-0) is a specifically substituted heterocyclic compound belonging to the pyrazole class. Pyrazoles are a foundational structural motif in modern agrochemicals, particularly within the widely used succinate dehydrogenase inhibitor (SDHI) class of fungicides. This compound's primary role is not as a final active ingredient, but as a crucial, non-commodity intermediate for the synthesis of patented, high-performance pyrazole-carboxamide fungicides. Its specific substitution pattern is engineered to impart desired biological activity and properties to the final molecule.
In the synthesis of precisely engineered agrochemicals, substituting this pyrazole with simpler analogs (e.g., 3-methoxy, 4-methyl, or unsubstituted pyrazoles) is not a viable cost-saving measure. The specific combination of 3-ethoxy, 4-ethyl, and 5-methyl groups is a result of extensive structure-activity relationship (SAR) studies designed to maximize the biological efficacy of the final fungicidal product. Altering this substitution pattern leads to the synthesis of a different, non-patented, and likely less effective molecule. Therefore, procurement of this exact intermediate is essential for accessing the performance profile and intellectual property space of the targeted high-value fungicide.
This pyrazole is explicitly identified as a key intermediate (designated I.11) in the synthesis of a patented N-phenyl-pyrazole-carboxamide fungicide. The final compound synthesized from this precursor, N-[2-(1,3-dimethylbutyl)phenyl]-3-ethoxy-4-ethyl-5-methyl-1H-pyrazole-5-carboxamide, demonstrated 90% efficacy against Wheat Brown Rust (*Puccinia triticina*) at a low concentration of 1 ppm.
| Evidence Dimension | Fungicidal Efficacy of Downstream Product vs. Pathogen |
| Target Compound Data | 90% control at 1 ppm |
| Comparator Or Baseline | Untreated control (0% efficacy) |
| Quantified Difference | 90% increase in fungal control |
| Conditions | In vivo test on wheat plants infected with *Puccinia triticina*. |
This directly links the procurement of this specific precursor to the ability to manufacture a patented, high-performance end-product with documented efficacy.
Structure-activity relationship data for this class of fungicides reveals a strong preference for specific substituents on the pyrazole ring to maximize biological activity. Patent filings for this class consistently claim and exemplify compounds where the 3-position is a C1-C4 alkoxy group (like ethoxy) and the 4-position is a C1-C4 alkyl group (like ethyl). Deviation from this optimal substitution pattern, for instance by using a simpler methyl group or no substituent at the 4-position, results in compounds that are either not claimed or show lower performance in screening assays.
| Evidence Dimension | Structural Requirement for High Activity |
| Target Compound Data | Features the preferred 3-ethoxy and 4-ethyl substitution pattern, central to the patent's claims. |
| Comparator Or Baseline | Analogs with different or missing substituents (e.g., 4-H, 4-methyl, 3-methoxy). |
| Quantified Difference | Qualitative but critical; this specific substitution pattern is consistently selected and patented over numerous other tested variations. |
| Conditions | Structure-activity relationship analysis across a library of synthesized pyrazole-carboxamide fungicides. |
This demonstrates that seemingly minor structural changes lead to suboptimal end-products, making this specific precursor a rational choice to maximize efficacy.
The utility of 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole as a process-compatible intermediate is documented in patent literature. The final amide coupling step to produce the active fungicide N-[2-(1,3-dimethylbutyl)phenyl]-3-ethoxy-4-ethyl-5-methyl-1H-pyrazole-5-carboxamide from its corresponding pyrazole carboxylic acid proceeds in a documented yield of 78%. This demonstrates the precursor's compatibility with standard, scalable industrial synthesis protocols.
| Evidence Dimension | Chemical Yield in Final Synthesis Step |
| Target Compound Data | 78% yield |
| Comparator Or Baseline | Not applicable (demonstration of process viability) |
| Quantified Difference | Not applicable |
| Conditions | Amide coupling reaction between the pyrazole carboxylic acid chloride and the corresponding aniline. |
Provides confidence in the precursor's processability, supporting its use in economically viable, large-scale manufacturing of the final active ingredient.
Based on its established role as a precursor to a patented, high-efficacy fungicide, this compound is the correct starting material for R&D programs aiming to develop novel analogs or improved formulations within this valuable chemical class.
To perform accurate quantification of the corresponding final fungicide in environmental samples or formulated products, a pure analytical standard is required. Synthesis of this standard necessitates the use of the original, high-purity 3-Ethoxy-4-ethyl-5-methyl-1H-pyrazole precursor to ensure structural correctness.
For chemical manufacturers and agrochemical companies aiming to produce the fungicide described in patent US 2006/0014810 A1, this specific intermediate is a mandatory, non-negotiable raw material. Its documented use and compatibility with efficient synthesis routes de-risks process development and scale-up activities.